molecular formula C13H6Br2ClFN2O B3055283 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-08-3

4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055283
CAS No.: 637303-08-3
M. Wt: 420.46 g/mol
InChI Key: GCXHJLPSTGNFGK-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its bromine, chlorine, and fluorine atoms, as well as its benzoxazole and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated compound under palladium catalysis. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzoxazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In the medical field, 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and fluorine atoms enhances its binding affinity to biological targets, leading to its biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluoroaniline: Similar in structure but lacks the benzoxazole ring.

  • 2-Chloro-4,6-dibromophenol: Similar halogenated phenol but lacks the amine group and benzoxazole ring.

Uniqueness: 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine stands out due to its combination of halogen atoms and the benzoxazole ring, which provides unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2ClFN2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(17)3-8(6)16/h1-4H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXHJLPSTGNFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365461
Record name 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637303-08-3
Record name 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 3
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
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Reactant of Route 5
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Reactant of Route 6
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